Dibutoxyethoxymethylsilane

Flash point safety Vapor pressure VOC emission

Dibutoxyethoxymethylsilane (CAS 93918-88-8) is a mixed alkylalkoxysilane with the molecular formula C₁₁H₂₆O₃Si and a molecular weight of 234.41 g·mol⁻¹. Its silicon center bears one methyl group, one ethoxy group, and two n-butoxy groups—an asymmetric alkoxy substitution pattern that distinguishes it from the homoleptic trialkoxysilanes dominating the commodity silane market.

Molecular Formula C11H26O3Si
Molecular Weight 234.41 g/mol
CAS No. 93918-88-8
Cat. No. B12683910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutoxyethoxymethylsilane
CAS93918-88-8
Molecular FormulaC11H26O3Si
Molecular Weight234.41 g/mol
Structural Identifiers
SMILESCCCCO[Si](C)(OCC)OCCCC
InChIInChI=1S/C11H26O3Si/c1-5-8-10-13-15(4,12-7-3)14-11-9-6-2/h5-11H2,1-4H3
InChIKeyLPRCYVDNJBDBQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibutoxyethoxymethylsilane (CAS 93918-88-8) for Controlled-Release Silane Surface Treatments and Adhesion Promotion: Procurement-Relevant Baseline


Dibutoxyethoxymethylsilane (CAS 93918-88-8) is a mixed alkylalkoxysilane with the molecular formula C₁₁H₂₆O₃Si and a molecular weight of 234.41 g·mol⁻¹ . Its silicon center bears one methyl group, one ethoxy group, and two n-butoxy groups—an asymmetric alkoxy substitution pattern that distinguishes it from the homoleptic trialkoxysilanes dominating the commodity silane market . The compound is classified as an alkylsilane without organoreactive functionality, meaning its primary roles are surface hydrophobization, surface energy modification, and adhesion promotion through hydrolysis–condensation anchoring to inorganic substrates . It is listed on the Canadian Domestic Substances List as an existing substance and did not meet criteria for further regulatory action under CEPA [1].

Why Generic Substitution Fails: Dibutoxyethoxymethylsilane (CAS 93918-88-8) Occupies a Distinct Kinetic and Physicochemical Niche Among Alkylalkoxysilanes


Alkylalkoxysilanes are not fungible. The number, size, and identity of alkoxy groups govern hydrolysis rate, condensation architecture, volatile byproduct profile, and formulation pot-life—all of which directly affect coating quality, adhesion durability, and process safety . Dibutoxyethoxymethylsilane carries two n-butoxy groups (slow-hydrolyzing) and one ethoxy group (moderate-hydrolyzing) on the same silicon center, creating a graduated, asynchronous hydrolysis profile that cannot be replicated by homoleptic trimethoxy, triethoxy, or even symmetrically disubstituted dialkoxysilanes [1]. Substituting methyltrimethoxysilane (MTMS) or methyltriethoxysilane (MTES) for this compound introduces mismatches in hydrolysis kinetics, VOC emission composition, crosslink density, and flash-point safety margins that can undermine both process reproducibility and end-use performance . The quantitative evidence below substantiates exactly where these differences become operationally meaningful.

Quantitative Evidence Guide: Head-to-Head Differentiation of Dibutoxyethoxymethylsilane (CAS 93918-88-8) vs. Closest Alkylalkoxysilane Analogs


Flash Point and Vapor Pressure: Dibutoxyethoxymethylsilane vs. Methyltrimethoxysilane (MTMS) – A 7× Safety Margin in Flash Point and 800× Reduction in Volatility

Dibutoxyethoxymethylsilane exhibits a flash point of 77.9 ± 21.3 °C and a vapor pressure of 0.0478 mmHg at 25 °C, compared to methyltrimethoxysilane (MTMS, CAS 1185-55-3) with a flash point of 11 °C and vapor pressure of 38.8 mmHg at 25 °C . This represents an approximately 7-fold higher flash point and an ~800-fold lower vapor pressure for the target compound. The flash point of dibutoxyethoxymethylsilane places it outside the 'highly flammable' classification (flash point <23 °C) that applies to MTMS, directly affecting storage, transport, and workplace exposure control requirements .

Flash point safety Vapor pressure VOC emission Industrial hygiene

Hydrolysis Rate Differentiation via Mixed Alkoxy Substitution: Butoxy vs. Ethoxy vs. Methoxy Kinetics in Fulleropyrrolidine–Silane Conjugates

In a controlled comparative study of fulleropyrrolidines bearing trialkoxysilyl groups, the trimethoxysilyl derivative hydrolyzed fastest, followed by the triethoxysilyl derivative, while the tributoxysilyl derivative was the slowest among linear alkoxy substituents [1]. Although this study was conducted on fullerene conjugates rather than methylsilanes, the relative order methoxy > ethoxy > butoxy for hydrolysis rate is a well-established class-level trend confirmed across multiple silane systems . Dibutoxyethoxymethylsilane's mixed substitution (two slow butoxy + one moderate ethoxy) is therefore predicted to produce a graduated hydrolysis profile in which the ethoxy group initiates surface anchoring while the butoxy groups confer prolonged formulation pot-life and slower, more controlled condensation . In contrast, MTMS (three methoxy groups) undergoes rapid, near-simultaneous hydrolysis of all three alkoxy groups (t₁/₂ ≈ 24 min in water at pH 7), leading to short pot-life and burst condensation [2].

Hydrolysis kinetics Sol-gel processing Controlled release Alkoxysilane reactivity

Hydrolysis Byproduct Profile: Ethanol–Butanol Mixed Release vs. Methanol-Only (MTMS) or Ethanol-Only (MTES) – Implications for Toxicity and VOC Management

Upon hydrolysis, dibutoxyethoxymethylsilane releases one equivalent of ethanol and two equivalents of n-butanol, whereas MTMS releases three equivalents of methanol and MTES releases three equivalents of ethanol . Methanol is classified as a Category 1 toxic substance under GHS (H301: toxic if swallowed; H331: toxic if inhaled; H370: causes damage to organs), with an OSHA permissible exposure limit (PEL) of 200 ppm TWA. n-Butanol carries a less severe acute toxicity profile (H302: harmful if swallowed; H315 + H319 for skin/eye irritation; OSHA PEL: 50 ppm, ceiling 100 ppm but with significantly lower vapor pressure reducing inhalation risk) [1]. The replacement of methanol with butanol as the dominant hydrolysis byproduct eliminates the specific organ-toxicity hazards associated with methanol exposure, which is a meaningful differentiator for applications in enclosed manufacturing environments or where worker exposure monitoring is mandated [2].

Hydrolysis byproduct VOC emission Toxicity profile Industrial hygiene

Condensation Architecture: Dialkoxy-Functional Character of Dibutoxyethoxymethylsilane Favors Linear Siloxane Structures vs. Trialkoxysilane Network Formation

Alkylalkoxysilanes with two hydrolyzable alkoxy groups (dialkoxy type) generally show better stability after hydrolysis and tend to form more linear condensation structures, whereas trialkoxy types are more reactive and more readily form networks with a higher degree of crosslinking . Although dibutoxyethoxymethylsilane carries three alkoxy groups, the two butoxy groups hydrolyze far more slowly than the single ethoxy group, giving the molecule an effective 'dialkoxy-like' kinetic behavior in the early stages of hydrolysis–condensation—the ethoxy group provides an initial anchoring point while the butoxy groups undergo delayed hydrolysis, limiting the instantaneous crosslink functionality [1]. In contrast, MTMS (three methoxy groups) and MTES (three ethoxy groups) present three rapidly or simultaneously hydrolyzing sites, driving rapid three-dimensional network formation with higher crosslink density . This structural divergence directly affects coating flexibility, stress relaxation, and adhesion to substrates that undergo thermal or mechanical cycling.

Condensation architecture Crosslink density Coating morphology Surface treatment

Boiling Point Elevation: Dibutoxyethoxymethylsilane (bp 191.5 °C) Enables High-Temperature Formulation Processing Inaccessible to MTMS (bp 102 °C) or Dimethyldiethoxysilane (bp 114 °C)

Dibutoxyethoxymethylsilane has a boiling point of 191.5 ± 8.0 °C at 760 mmHg, substantially higher than methyltrimethoxysilane (MTMS, bp 102 °C), dimethyldiethoxysilane (DMDES, bp 114 °C), and methyltriethoxysilane (MTES, bp 142 °C) . This boiling point elevation of approximately 50–90 °C over the most common small-molecule alkylalkoxysilanes translates into a wider liquid-range processing window that accommodates elevated-temperature coating bake cycles, hot-melt adhesive compounding, and reactive extrusion processes where lower-boiling silanes would volatilize before completing their surface-condensation reactions [1]. The boiling point of dibutoxyethoxymethylsilane is comparable to that of n-butyltriethoxysilane (bp 180 °C), yet the mixed butoxy–ethoxy architecture provides kinetic graduation not available in the homoleptic triethoxy analog.

Boiling point Formulation processing window Thermal stability Coating bake cycles

Preferred Application Scenarios for Dibutoxyethoxymethylsilane (CAS 93918-88-8) Based on Quantified Differentiation Evidence


High-Temperature Coating Bake Cycles and Hot-Applied Adhesion Primers (bp 191.5 °C Enables Processing Where MTMS and DMDES Volatilize)

In coating systems requiring bake cycles above 120 °C—such as epoxy, polyester, or polyurethane powder coatings on metal substrates—lower-boiling silanes like MTMS (bp 102 °C) and DMDES (bp 114 °C) volatilize before completing hydrolysis and condensation on the substrate surface, resulting in incomplete surface coverage and inconsistent adhesion performance . Dibutoxyethoxymethylsilane, with a boiling point of 191.5 °C, remains in the liquid phase throughout typical bake cycles (150–180 °C), ensuring that the silane has sufficient residence time to hydrolyze, condense, and anchor to the metal oxide surface . The graduated hydrolysis profile—initial rapid anchoring via the ethoxy group followed by slower condensation through the butoxy groups—also promotes ordered monolayer formation rather than disordered multilayers, which can improve interfacial stress distribution.

Enclosed-Environment Surface Treatment Where Methanol Emission Is Prohibited or Requires Engineering Controls (Butanol-Only Byproduct Stream)

In confined manufacturing environments such as automotive paint lines, electronics cleanrooms, or continuous coil-coating lines, the release of methanol from MTMS hydrolysis poses a specific acute inhalation toxicity hazard (GHS H331, OSHA PEL 200 ppm) that may necessitate local exhaust ventilation, continuous air monitoring, or substitution with a less hazardous alternative [1]. Dibutoxyethoxymethylsilane eliminates methanol entirely from its hydrolysis byproduct stream, releasing only ethanol and n-butanol—both of which have less severe acute toxicity classifications and, in the case of n-butanol, significantly lower vapor pressure that reduces the inhaled dose at a given concentration [2]. This makes the compound a defensible substitute in jurisdictions where methanol emissions are regulated or where worker exposure banding favors less hazardous alcohols.

Adhesion Promotion in Flexible Laminates and Composites Subject to Thermal Cycling (Effective Dialkoxy Character Reduces Brittle Interfacial Crosslinking)

In multi-material laminates—such as polymer-coated glass, metal–polymer hybrid structures, or glass-fiber-reinforced composites—the interfacial silane layer must accommodate differential thermal expansion between the inorganic substrate and the organic matrix [3]. Trialkoxysilanes like MTMS and MTES form highly crosslinked, rigid interphase networks that are prone to microcracking under thermal cycling. The mixed butoxy–ethoxy substitution of dibutoxyethoxymethylsilane yields an effective dialkoxy-type condensation architecture, producing more linear siloxane linkages with greater conformational freedom . This reduced crosslink density at the interface can absorb cyclic strain without adhesive failure, making the compound particularly suited for applications experiencing repeated thermal excursions (e.g., automotive under-hood components, building-integrated photovoltaics).

Sol-Gel Synthesis of Organically Modified Silicates (Ormosils) Requiring Graduated, Controllable Hydrolysis Kinetics

In sol-gel processing for optical coatings, porous supports, or hybrid organic–inorganic materials, precise control over hydrolysis and condensation rates is essential to avoid precipitation, phase separation, or overly rapid gelation that compromises optical clarity and film uniformity [4]. The mixed alkoxy substitution of dibutoxyethoxymethylsilane provides an intrinsic kinetic gradient: the ethoxy group initiates hydrolysis and surface attachment rapidly, while the two butoxy groups undergo slower, acid- or base-catalyzed hydrolysis, extending the working time of the sol and enabling a more gradual evolution of the siloxane network . This graduated reactivity profile is difficult to achieve with homoleptic trialkoxysilanes without resorting to complex multi-component silane mixtures or pre-hydrolysis steps, offering a single-component solution for controlled sol-gel formulations.

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